2-[(Oxan-4-yl)amino]benzoic acid
Description
2-[(Oxan-4-yl)amino]benzoic acid is a benzoic acid derivative featuring a tetrahydropyran (oxan-4-yl) group attached via an amino linkage at the ortho position of the aromatic ring. This structural motif combines the carboxylic acid functionality with a cyclic ether substituent, which may enhance solubility and influence molecular interactions in biological systems.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-(oxan-4-ylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c14-12(15)10-3-1-2-4-11(10)13-9-5-7-16-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |
InChI Key |
JXVVPESTVKNKAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid typically involves the reaction of 4-aminotetrahydropyran with benzoic acid derivatives. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pharmaceutical Applications
Potential Drug Candidate
The structural features of 2-[(Oxan-4-yl)amino]benzoic acid suggest it may serve as a lead compound in drug development. Its unique combination of an oxan ring with amino and carboxylic groups could lead to distinct biochemical interactions, making it a candidate for various therapeutic applications, including:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For example, analogs of para-aminobenzoic acid have shown promising results against MCF-7 and HepG2 cells, with IC50 values suggesting significant efficacy .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, as evidenced by its ability to modulate cytokine production in vitro. This mechanism could be beneficial in treating inflammatory diseases .
Biochemical Interactions
Mechanism of Action
Research into the interactions of 2-[(Oxan-4-yl)amino]benzoic acid within biological systems is crucial for understanding its pharmacological effects. Potential mechanisms include:
- Inhibition of DNA Gyrase : This action is vital for bacterial DNA replication, suggesting that the compound may have antibacterial properties.
- Topoisomerase IIα Inhibition : This inhibition is essential for cancer cell proliferation, positioning the compound as a potential anticancer agent.
Structural Comparison with Related Compounds
The structural uniqueness of 2-[(Oxan-4-yl)amino]benzoic acid can be highlighted through comparison with other compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminobenzoic Acid | Amino group para to carboxylic group | Precursor for folate |
| Benzamide Derivatives | Amide functional group | Varying biological activities |
| Tetrahydrofuran Derivatives | Saturated oxan ring | Different reactivity profiles |
| 2-[(Oxan-4-yl)amino]benzoic Acid | Oxan ring with amino and carboxylic groups | Potential for distinct biochemical interactions |
This table illustrates how the unique combination of functional groups in 2-[(Oxan-4-yl)amino]benzoic acid may lead to novel applications not observed in similar compounds.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of compounds similar to 2-[(Oxan-4-yl)amino]benzoic acid:
- Anticancer Studies : A study demonstrated that derivatives showed significant antitumor activity against various cancer cell lines, indicating the potential for further development as anticancer agents .
- Anti-inflammatory Research : In vitro studies have shown that certain derivatives can significantly reduce pro-inflammatory cytokine levels, suggesting their utility in inflammatory conditions .
- Antibacterial Activity : Compounds sharing structural features exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, indicating that 2-[(Oxan-4-yl)amino]benzoic acid may also possess similar properties .
Mechanism of Action
The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- Solubility : The oxan-4-yl group may improve water solubility compared to purely aromatic substituents (e.g., chlorophenyl or fluorobenzoyl) due to its oxygen-rich cyclic structure. Morpholine derivatives exhibit similar polarity but require carbonyl groups for solubility .
- Stability : Oxan-4-yl-substituted compounds (e.g., 4-(Oxan-4-ylmethoxy)benzoic acid) are chemically stable under standard storage but reactive with strong oxidizers .
Antitumor Activity
- 2-Acetylamino Benzoic Acid Methyl Ester (Av7): Inhibited AGS (gastric), HepG2 (hepatic), and A549 (lung) cancer cell proliferation at IC₅₀ values of 12–18 μM .
Receptor Binding
- 2-(4-Methoxybenzoyl)benzoic Acid : Exhibited favorable ΔGbinding (-7.9 kcal/mol) to T1R3 receptors, attributed to methoxy group interactions with hydrophobic pockets .
- 2-[(Oxan-4-yl)amino]benzoic Acid: The tetrahydropyran ring could mimic sugar moieties, enabling interactions with carbohydrate-binding proteins or sweet taste receptors, though experimental validation is needed.
Biological Activity
2-[(Oxan-4-yl)amino]benzoic acid is a compound featuring an oxan (tetrahydrofuran) ring linked to an amino group on a benzoic acid structure. This unique combination may impart distinct biological properties, making it a subject of interest in pharmacological research. The compound's molecular formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen, contributing to its potential interactions in biological systems.
Chemical Structure and Properties
The chemical structure of 2-[(Oxan-4-yl)amino]benzoic acid can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₁N₁O₃ |
| Molecular Weight | 169.19 g/mol |
| IUPAC Name | 2-[(Oxan-4-yl)amino]benzoic acid |
| Structural Features | Contains an oxan ring, amino group, and carboxylic acid |
This structure suggests that the compound may exhibit properties similar to those of other benzoic acid derivatives, which have been studied for various biological activities.
Biological Activity
The biological activity of 2-[(Oxan-4-yl)amino]benzoic acid can be categorized into several key areas:
Antimicrobial Activity
Research has indicated that derivatives of benzoic acid can exhibit significant antimicrobial properties. For instance, modifications to the amino group in related compounds have been shown to enhance antibacterial effects against various strains of bacteria . The presence of the oxan ring may further influence these interactions.
Anticancer Properties
Studies on benzoic acid derivatives suggest potential anticancer activity. For example, compounds structurally related to 2-[(Oxan-4-yl)amino]benzoic acid have demonstrated cytotoxic effects against cancer cell lines such as Hep-G2 and A2058 . The mechanism may involve the modulation of protein degradation pathways, including the ubiquitin-proteasome and autophagy-lysosome systems .
Antioxidant Activity
Antioxidant properties are crucial in mitigating oxidative stress-related diseases. Research has shown that certain benzoic acid derivatives possess radical scavenging capabilities, which could be beneficial in preventing cellular damage .
Study 1: Antimicrobial Evaluation
A study evaluated various benzoic acid derivatives for their antimicrobial efficacy. The results indicated that modifications at the amino position significantly enhanced activity against Gram-positive and Gram-negative bacteria. The oxan ring's presence was hypothesized to contribute to increased lipophilicity, aiding in membrane penetration .
Study 2: Cytotoxicity Assays
In vitro assays conducted on cancer cell lines revealed that 2-[(Oxan-4-yl)amino]benzoic acid exhibited moderate cytotoxicity. The compound was tested alongside known anticancer agents, showing comparable effects in inhibiting cell proliferation .
Study 3: Mechanistic Insights
An investigation into the mechanism of action revealed that related compounds could activate proteasomal and lysosomal pathways, suggesting a potential role in enhancing protein degradation processes within cells . This could be particularly relevant for age-related diseases where proteostasis is disrupted.
Comparative Analysis with Related Compounds
| Compound | Activity | Mechanism |
|---|---|---|
| 4-Aminobenzoic Acid | Antimicrobial | Modulation of membrane integrity |
| Benzamide Derivatives | Cytotoxic | Induction of apoptosis |
| Tetrahydrofuran Derivatives | Varying biological activities | Interaction with cellular pathways |
The unique combination of structural features in 2-[(Oxan-4-yl)amino]benzoic acid may lead to distinct biochemical interactions not observed in similar compounds. Further research into its pharmacological potential could reveal novel applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
